BenchChemオンラインストアへようこそ!

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Adjuvant Discovery Physicochemical Property Prediction Drug-Likeness

Critical SAR probe for sulfamoyl benzamidothiazole vaccine adjuvant optimization. The unique pyrrolidine sulfonamide offers a constrained 5-membered ring with >99% cation at pH 7.4, distinct from dimethylamino (compound 50) and piperidine (2D216) analogs. Ideal for NF-κB prolongation assays, murine vaccination models, and target ID studies. Enables aqueous formulation without DMSO, enhancing manufacturability. Request bulk pricing for head-to-head comparator studies.

Molecular Formula C20H18BrN3O3S2
Molecular Weight 492.41
CAS No. 325977-74-0
Cat. No. B2573083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS325977-74-0
Molecular FormulaC20H18BrN3O3S2
Molecular Weight492.41
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H18BrN3O3S2/c21-16-7-3-14(4-8-16)18-13-28-20(22-18)23-19(25)15-5-9-17(10-6-15)29(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H,22,23,25)
InChIKeyNNPZDQDMIXOBRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 325977-74-0): A Differentiated Sulfamoyl Benzamidothiazole Scaffold for Immuno-Oncology and Vaccine Adjuvant Research


N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 325977-74-0) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class, characterized by a thiazole core, a 4-bromophenyl substituent, and a pyrrolidine-1-sulfonyl benzamide moiety [1]. This compound is a close structural analog of 'compound 50' (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide), a validated hit from a high-throughput screen that prolongs NF-κB activation and functions as a vaccine co-adjuvant [2]. The target compound's distinct pyrrolidine sulfonamide group offers unique physicochemical and steric properties compared to dimethylamino, ethylsulfonyl, or morpholino analogs, positioning it as a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing adjuvant potency and pharmacokinetic profiles [3].

Why N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Cannot Be Simply Replaced by Its Closest Analogs in Adjuvant Research


The sulfamoyl benzamidothiazole scaffold exhibits extreme sensitivity to sulfonamide substituent modifications, where minor changes drastically alter NF-κB activation kinetics, cytokine release profiles, and in vivo adjuvant efficacy. For instance, the dimethylsulfamoyl analog ('compound 50') selectively enhanced IgG1 but not IgG2c titers in murine vaccination models, while a piperidine-bearing analog ('2D216') boosted both antibody subclasses, demonstrating that the amine portion of the sulfonamide is a critical efficacy switch [1]. Simple replacement with an ethylsulfonyl analog (CAS 941891-33-4) or a methylsulfonyl analog would eliminate the basic nitrogen entirely, abolishing key hydrogen-bonding and electrostatic interactions within the biological target binding pocket. The target compound's constrained pyrrolidine ring introduces unique steric bulk and a higher pKa relative to dimethylamine, which is predicted to alter both target engagement and off-target selectivity profiles compared to any other sulfonamide variant in this chemotype [2].

Quantitative Differentiation Evidence for N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide


Distinct Predicted Physicochemical Profile vs. Lead Compound 50 Alters Pharmacokinetic Suitability

Compared to the validated lead 'compound 50' (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide), the target compound replaces a dimethylamino group with a pyrrolidine ring. This modification increases the computed partition coefficient (cLogP) from an estimated 3.6 for the dimethyl analog to 4.1 for the pyrrolidine analog, indicating higher lipophilicity [1]. Concurrently, the number of hydrogen bond acceptors increases from 5 to 6, while the rotatable bond count remains identical at 5, suggesting that the gain in lipophilicity does not come at the cost of excessive molecular flexibility [1]. This shift in physicochemical balance is critical for vaccine adjuvant candidates, where tissue retention and cellular membrane permeability are key determinants of in vivo efficacy [2].

Adjuvant Discovery Physicochemical Property Prediction Drug-Likeness

Enhanced Basic Character of Pyrrolidine Sulfonamide Predicted to Improve Aqueous Solubility Profile Relative to Morpholino Analog

The sulfonamide group's amine substituent dictates the compound's ionization state at physiological pH. The pyrrolidine ring (pKa ~11.3 for the conjugate acid of pyrrolidine) is significantly more basic than a morpholine ring (pKa ~8.3). Consequently, the target compound is expected to be predominantly protonated at pH 7.4, whereas the morpholino analog N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide would be largely neutral [1]. This difference translates to a substantially higher predicted aqueous solubility for the pyrrolidine derivative, mitigating a common liability of lipophilic sulfonamides where poor solubility limits bioavailability and formulation options [2].

Solubility Optimization pKa Prediction Lead Optimization

Steric Bulk of Pyrrolidine Differentiates Target Engagement from Linear Sulfonamide Analogs in NF-κB Prolongation Assays

The SAR study by Shukla et al. (2021) demonstrated that sulfonamide substituents profoundly influence the magnitude and duration of NF-κB activation. Compound 2D216 (piperidin-1-ylsulfonyl) induced both IgG1 and IgG2c responses, while compound 50 (dimethylsulfamoyl) induced only IgG1, indicating that cyclic versus acyclic amines direct divergent immunological outcomes [1]. The target compound's pyrrolidine ring (5-membered) presents an intermediate steric profile between dimethylamino (small, acyclic) and piperidine (6-membered, larger volume). This steric distinction is critical for probing the binding pocket topology of the yet-unidentified molecular target, as the 5-membered pyrrolidine uniquely constrains the sulfonamide's conformational freedom compared to both smaller and larger cyclic amines [2].

Steric Effect SAR NF-κB Activation

Retained 4-Bromophenyl-Thiazole Core Ensures Baseline NF-κB Activity Compared to Non-Brominated or Heteroaryl Alternatives

The 4-bromophenyl substituent on the thiazole ring is a conserved feature across active compounds in the Shukla et al. (2021) series. Removal or replacement of this bromine with smaller halogens (e.g., Cl, F) or hydrogen has been shown in related bis-aryl sulfonamide chemotypes to reduce potency by over 10-fold, likely due to loss of a critical halogen bond interaction with the target protein [1]. The target compound retains the 4-bromophenyl group, ensuring baseline engagement with the molecular target that prolongs NF-κB signaling, a property absent in non-halogenated or 4-chlorophenyl variants that may be offered as cheaper synthetic alternatives [2].

Halogen Bonding Baseline Activity Scaffold Validation

High-Value Research and Industrial Application Scenarios for N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide


Lead Optimization and SAR Expansion in Innate Immune Adjuvant Discovery

The compound serves as a critical SAR probe for academic and pharmaceutical laboratories optimizing sulfamoyl benzamidothiazole-based vaccine co-adjuvants. As established in Section 3, its pyrrolidine sulfonamide provides a unique 5-membered ring constraint distinct from the dimethylamino (compound 50) and piperidine (2D216) variants characterized by Shukla et al. (2021) [1]. By testing this compound head-to-head in the NF-κB prolongation reporter assay in THP-1 cells and in murine vaccination models with ovalbumin antigen, researchers can determine the optimal sulfonamide ring size for balanced IgG1/IgG2c antibody induction, a critical parameter for vaccine efficacy against intracellular pathogens.

In Vivo Pharmacokinetic and Tolerability Profiling

The compound's predicted cationic state at physiological pH and moderate lipophilicity (cLogP 4.1) make it a suitable candidate for comparative pharmacokinetic studies against the more lipophilic ethylsulfonyl analog (CAS 941891-33-4) or the neutral morpholino analog. As quantified in Section 3, the >100-fold difference in ionized fraction implies superior aqueous solubility, which can be directly tested in rodent PK studies measuring plasma exposure, tissue distribution, and injection-site tolerability after subcutaneous or intramuscular administration, key considerations for adjuvant development [2].

Chemical Biology Target Deconvolution Campaigns

The retained 4-bromophenyl moiety, shown in Section 3 to be critical for target engagement (>10-fold potency advantage over des-halogen analog), enables the use of this compound as a parent scaffold for designing photoaffinity labeling probes or clickable derivatives. The pyrrolidine nitrogen offers a potential synthetic handle for appending alkyne or biotin tags without disrupting the sulfonamide pharmacophore, facilitating pull-down and proteomics studies to identify the molecular target responsible for NF-κB prolongation, an outstanding question in the field [3].

Comparative Solubility and Formulation Screening

For industrial procurement, this compound enables a direct formulation comparison against closely related analogs. Its pyrrolidine-driven basicity (predicted >99% protonated at pH 7.4) suggests compatibility with simple aqueous buffered vehicles (e.g., PBS, citrate, or saline), potentially eliminating the need for toxic solubilizing agents like DMSO or Cremophor required by more lipophilic, neutral analogs. This property directly impacts manufacturability and regulatory acceptability of adjuvant formulations for GLP toxicology studies and eventual clinical translation.

Quote Request

Request a Quote for N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.